4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring, along with the benzylideneamino and chlorophenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-chlorobenzaldehyde with 4-amino-5-mercapto-3H-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, affecting enzyme activity. The benzylideneamino group can interact with nucleophilic sites in biological molecules, leading to inhibition of enzyme function. Additionally, the chlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
4-(Benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with the chlorine atom in a different position, potentially altering its properties.
4-(Benzylideneamino)-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol: Contains a bromine atom instead of chlorine, which may influence its reactivity and biological effects.
Uniqueness
The presence of the 3-chlorophenyl group in 4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
478254-99-8 |
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Molecular Formula |
C15H11ClN4S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-[(E)-benzylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClN4S/c16-13-8-4-7-12(9-13)14-18-19-15(21)20(14)17-10-11-5-2-1-3-6-11/h1-10H,(H,19,21)/b17-10+ |
InChI Key |
DFMHMJKQFXHNSY-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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